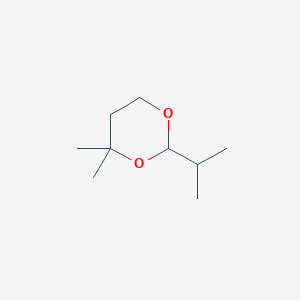
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)-
Description
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C7H14O2. It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3-positions. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .
Properties
CAS No. |
58303-57-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4,4-dimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-7(2)8-10-6-5-9(3,4)11-8/h7-8H,5-6H2,1-4H3 |
InChI Key |
CAMCUTWKCAAGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCCC(O1)(C)C |
Origin of Product |
United States |
Preparation Methods
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- can be synthesized through several methods:
Synthetic Routes: The parent 1,3-dioxane is typically prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields.
Chemical Reactions Analysis
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions:
Scientific Research Applications
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability and ease of removal.
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- involves its ability to stabilize reactive intermediates through intramolecular interactions. The compound’s structure allows it to act as a protecting group, preventing unwanted side reactions during chemical synthesis . The molecular targets and pathways involved include interactions with carbonyl groups and stabilization of carbocations .
Comparison with Similar Compounds
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds:
1,3-Dioxane: The parent compound, which is less substituted and has different reactivity and stability.
1,4-Dioxane: An isomer with different physical and chemical properties, often used in different industrial applications.
1,3-Dioxolane: A five-membered ring compound with similar reactivity but different stability and applications.
These comparisons highlight the unique properties of 1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)-, such as its enhanced stability and specific reactivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


